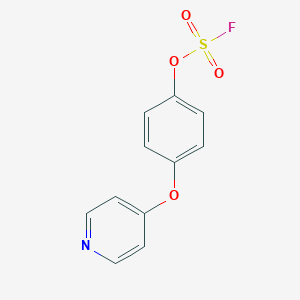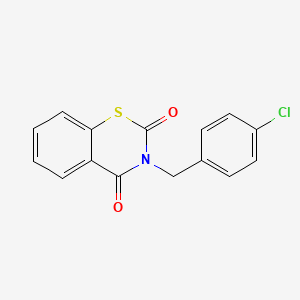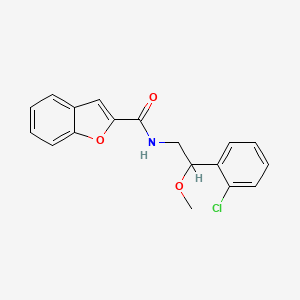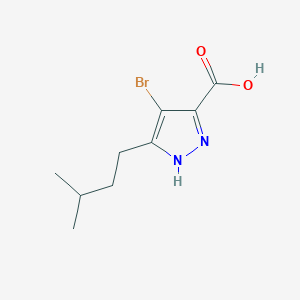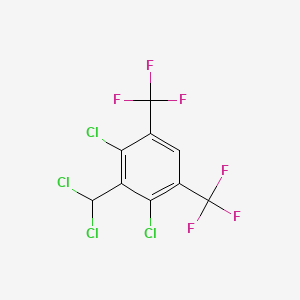
(Z)-3-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-1-phenylpyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-1-phenylpyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C22H15N3O3S2 and its molecular weight is 433.5. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-1-phenylpyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-1-phenylpyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microwave-assisted Synthesis and GSK-3 Inhibition
A study by Kamila and Biehl (2012) focused on the microwave-assisted synthesis of novel bis(2-thioxothiazolidin-4-one) derivatives, showcasing the potential of these compounds as inhibitors of glycogen synthase kinase-3 (GSK-3), a key enzyme implicated in various diseases including type 2 diabetes and Alzheimer's disease (S. Kamila & E. Biehl, 2012).
Anticancer Activity
Li Zi-cheng (2013) synthesized a series of 5-[(1H-indol-3-yl)methylene]thiazolidine-2,4-dione derivatives and evaluated their antitumor activity in vitro against five cancer cell lines. The study found that certain derivatives displayed significant anticancer activity, suggesting their potential as leads for cancer therapy development (Li Zi-cheng, 2013).
HIV-1 and JSP-1 Inhibition
Kamila, Ankati, and Biehl (2011) described the synthesis of (Z)-5-(2-(1H-Indol-3-yl)-2-oxoethylidene)-3-phenyl-2-thioxothiazolidin-4-one derivatives and their evaluation as potential inhibitors of HIV-1 and JSP-1, highlighting the role of these compounds in antiviral research (Sukanta Kamila, Haribabu Ankati, & Edward R Biehl, 2011).
Antibacterial and Antifungal Agents
Aneja et al. (2011) synthesized new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents. This study underlines the potential of thiazolidine-2,4-dione derivatives in developing new antimicrobial agents, showcasing their effectiveness against Gram-positive bacteria and significant antifungal activity (D. K. Aneja et al., 2011).
Hypoglycemic Activity
Perepelytsya et al. (2019) explored the hypoglycemic activity of derivatives of 4-((1,3-thiazolydine-5-yliden)methy)pyrazole-3-carbonic acid and its esters, indicating the role of these compounds in the development of new treatments for diabetes. The study demonstrates their effectiveness in reducing blood glucose levels, offering a promising avenue for further research into diabetes management (O. Perepelytsya et al., 2019).
Propriétés
IUPAC Name |
3-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3S2/c26-19-11-17(20(27)24(19)14-6-2-1-3-7-14)25-21(28)18(30-22(25)29)10-13-12-23-16-9-5-4-8-15(13)16/h1-10,12,17,28H,11H2/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVNDXYQVVRYLL-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)N3C(=C(SC3=S)C=C4C=NC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)N3C(=C(SC3=S)/C=C/4\C=NC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-1-phenylpyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethylsulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2581962.png)
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(3-chlorophenyl)urea](/img/structure/B2581963.png)
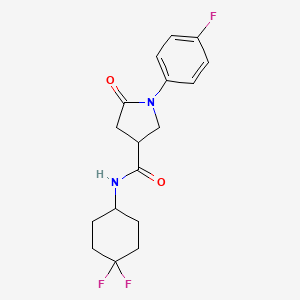
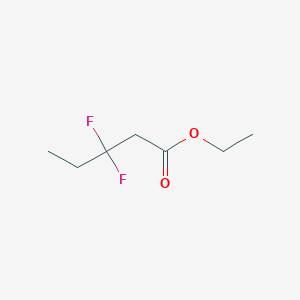

![5,6-Dihydro-5-phenylindolo[2,3-b]indole](/img/structure/B2581968.png)

